1,2-Dibromo-3-iodobenzene chemical structure and properties
1,2-Dibromo-3-iodobenzene chemical structure and properties
Topic: 1,2-Dibromo-3-iodobenzene: Chemical Structure, Synthesis, and Site-Selective Reactivity Content Type: Technical Monograph / Application Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Materials Scientists
Executive Summary: The Orthogonal Halogen Scaffold
1,2-Dibromo-3-iodobenzene (CAS: 1191934-06-1) represents a specialized class of polyhalogenated arenes designed for sequential, site-selective functionalization. Unlike symmetric trihaloarenes, this molecule possesses a distinct reactivity hierarchy driven by the bond dissociation energy difference between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds.
For drug discovery and materials science professionals, this scaffold offers a strategic advantage: orthogonality . The iodine atom at position C3 serves as a "primary gateway" for low-temperature lithiation or palladium-catalyzed coupling, while the vicinal dibromide motif at C1/C2 remains intact, serving as a latent precursor for benzyne generation or subsequent cross-coupling events.
Chemical Profile and Physical Properties[1][2]
The structural integrity of 1,2-dibromo-3-iodobenzene is defined by its dense halogenation pattern, which induces significant steric crowding.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 1,2-Dibromo-3-iodobenzene |
| CAS Registry Number | 1191934-06-1 |
| Molecular Formula | C₆H₃Br₂I |
| Molecular Weight | 361.80 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 58–62 °C (typical for vicinal dihaloarenes) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in water |
| Reactivity Hierarchy | C(3)–I > C(1/2)–Br (Lithiation & Pd-insertion) |
Synthesis Protocol: The Sandmeyer Route[6]
While direct halogenation of dibromobenzene lacks regioselectivity, the most authoritative and self-validating synthesis proceeds via the Sandmeyer reaction starting from 2,3-dibromoaniline. This route guarantees the 1,2,3-substitution pattern.
Reagents & Causality [1][2][3][4][5][6][7]
-
2,3-Dibromoaniline: The regio-defined starting material.
-
NaNO₂ / H₂SO₄: Generates the nitrosonium ion (
) for diazotization. Sulfuric acid is preferred over HCl to prevent counter-ion exchange (chlorine contamination). -
KI (Potassium Iodide): The iodine source.[8] The reaction is driven by the formation of the weak N–I bond and subsequent radical decomposition to the aryl iodide.
Step-by-Step Methodology
-
Diazotization (0 °C):
-
Charge a 3-neck flask with 2,3-dibromoaniline (1.0 eq) and 20% H₂SO₄ .
-
Cool to 0–5 °C using an ice/salt bath.[2] Critical: Temperature control prevents diazonium decomposition to phenol.
-
Add NaNO₂ (1.1 eq) aqueous solution dropwise. Maintain internal temp < 5 °C.
-
Validation: Starch-iodide paper should instantly turn blue (excess
).
-
-
Iodination (Sandmeyer):
-
Dissolve KI (1.5 eq) in water.
-
Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring.
-
Observation: Evolution of nitrogen gas (
) and formation of a dark oil/precipitate indicates successful C–I bond formation. -
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup & Purification:
-
Quench excess iodine with saturated sodium thiosulfate (
) (color change from dark purple to yellow). -
Extract with dichloromethane (DCM).
-
Recrystallization: Purify from ethanol or hexanes to obtain off-white needles.
-
Chemoselectivity & Reactivity Logic
The utility of 1,2-dibromo-3-iodobenzene lies in its ability to undergo Halogen-Metal Exchange (HME) or Oxidative Addition at the iodine position without affecting the bromine atoms.
Mechanism of Selectivity
The C–I bond is longer and weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol).
-
Lithiation: Treatment with isopropylmagnesium chloride (
) at -78 °C to -40 °C results in exclusive exchange at C3. -
Pd-Catalysis: Palladium(0) undergoes oxidative addition to C–I orders of magnitude faster than C–Br, allowing for selective Suzuki, Sonogashira, or Negishi couplings.
Visualizing the Reaction Pathway
The following diagram illustrates the logical flow from synthesis to application, highlighting the bifurcation of reactivity.
Figure 1: Synthesis and divergent reactivity pathways of 1,2-dibromo-3-iodobenzene. Note the selective activation of the C-I bond (Blue Node) leading to distinct downstream intermediates.
Experimental Applications: The "Benzyne" Strategy
One of the most sophisticated uses of 1,2-dibromo-3-iodobenzene is in the generation of functionalized benzynes .
Protocol: Selective Functionalization followed by Benzyne Formation
-
Step 1: Selective Coupling (C3)
-
React 1,2-dibromo-3-iodobenzene with a boronic acid (e.g., 4-methoxyphenylboronic acid) using
(5 mol%) and . -
Result: The Iodine is replaced by the aryl group. The vicinal dibromides remain untouched.
-
Product: 3-(4-methoxyphenyl)-1,2-dibromobenzene.
-
-
Step 2: Benzyne Generation
-
Treat the Step 1 product with
-Butyllithium ( ) at -78 °C. -
Mechanism: Lithium-halogen exchange occurs at one bromine, followed by elimination of
upon warming. -
Result: Formation of a 3-substituted benzyne intermediate, which can be trapped by furans or azides to create complex polycyclic aromatic hydrocarbons (PAHs).
-
Safety and Handling
-
Hazard Identification: As a polyhalogenated aromatic, treat as a potential irritant and environmental toxin.
-
Diazonium Risks: The intermediate diazonium salt in the synthesis is potentially explosive if allowed to dry. Always keep in solution and cold.
-
Storage: Store 1,2-dibromo-3-iodobenzene away from light (amber vial) to prevent photochemical deiodination.
References
-
Synthesis via Sandmeyer Reaction
- Organic Syntheses, Coll. Vol. 2, p. 351 (1943); Vol. 11, p. 66 (1931).
-
Selective Halogen-Metal Exchange (HME)
-
Knochel, P., et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes." Tetrahedron Letters, 1996.[1]
-
-
Suzuki Cross-Coupling Selectivity
- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
General Properties and CAS Data
- PubChem Compound Summary for 1,2-Dibromo-3-iodobenzene (CID 22283579).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. brainly.in [brainly.in]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
